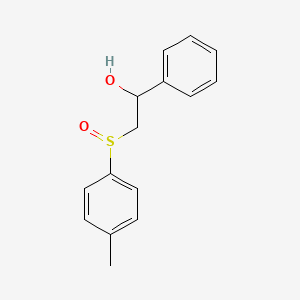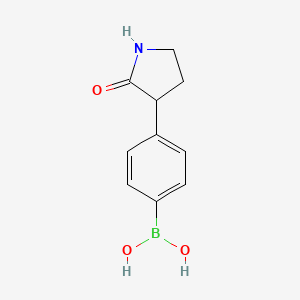
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-3-yl group. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the aryl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions: (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors like sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various arylated products depending on the coupling partner.
科学研究应用
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid largely depends on its chemical reactivity. In coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
相似化合物的比较
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
(4-(Pyridin-4-yl)phenyl)boronic acid: Another boronic acid derivative with a pyridine ring, used in metal-catalyzed coupling reactions.
Pinacol boronic esters: Boronic acid derivatives used for their stability and ease of handling in synthetic applications.
Uniqueness: (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-3-yl group, which can impart specific reactivity and properties to the compound. This makes it a valuable building block in the synthesis of complex molecules and materials with tailored properties.
属性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC 名称 |
[4-(2-oxopyrrolidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-9(5-6-12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) |
InChI 键 |
BISGSZBUDIPHDG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2CCNC2=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
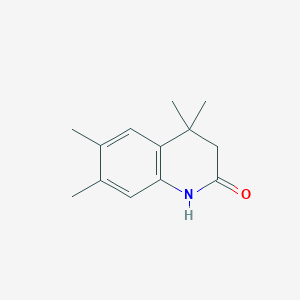
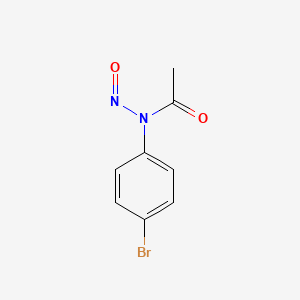
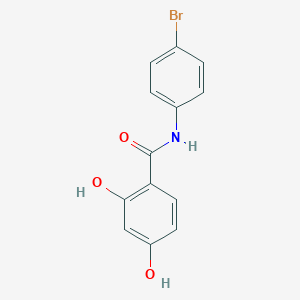
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
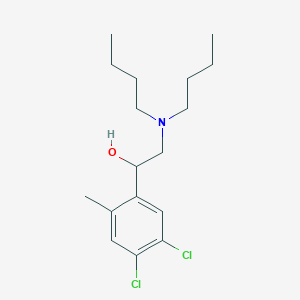
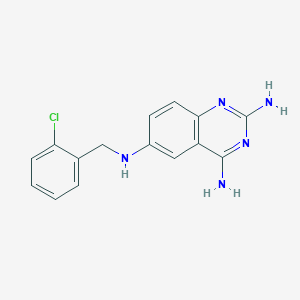

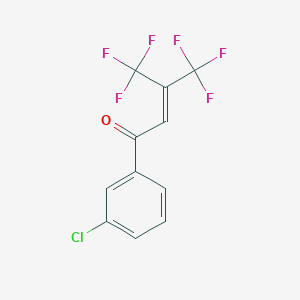
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
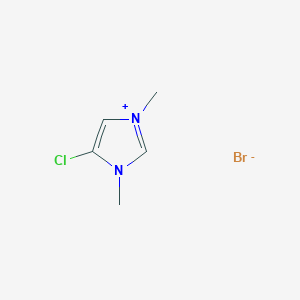
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
